molecular formula C12H17N3O8S3 B11495309 3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide

3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide

Katalognummer: B11495309
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: AFBCJKHNCHHRCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a nitro group, and a bis(methylsulfonyl)amino group attached to a benzenesulfonamide core.

Vorbereitungsmethoden

The synthesis of 3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide typically involves multiple steps, including the introduction of the cyclopropyl group, the nitro group, and the bis(methylsulfonyl)amino group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bis(methylsulfonyl)amino group can be modified through reduction reactions.

    Substitution: The cyclopropyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-[bis(methylsulfonyl)amino]-4-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride
  • 3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications .

Eigenschaften

Molekularformel

C12H17N3O8S3

Molekulargewicht

427.5 g/mol

IUPAC-Name

3-[bis(methylsulfonyl)amino]-N-cyclopropyl-4-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O8S3/c1-8-11(14(16)17)6-10(26(22,23)13-9-4-5-9)7-12(8)15(24(2,18)19)25(3,20)21/h6-7,9,13H,4-5H2,1-3H3

InChI-Schlüssel

AFBCJKHNCHHRCU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2CC2)N(S(=O)(=O)C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.